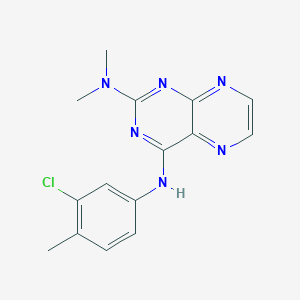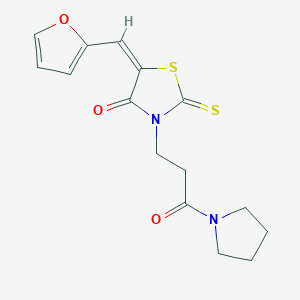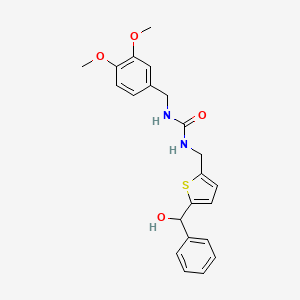
N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine core substituted with a 3-chloro-4-methylphenyl group and two dimethylamino groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with pteridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize production costs. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted pteridine compounds.
Wissenschaftliche Forschungsanwendungen
N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N4-(3-chloro-4-methylphenyl)-N2,N2-dimethylpteridine-2,4-diamine can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl group and exhibits similar biological activities.
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Another compound with a chloro-substituted phenyl group, used in various chemical applications.
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-9-4-5-10(8-11(9)16)19-14-12-13(18-7-6-17-12)20-15(21-14)22(2)3/h4-8H,1-3H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVVMFXMPXIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2483069.png)
![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)

![Decahydrocyclohepta[c]pyrrole](/img/structure/B2483072.png)
![{1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2483073.png)



![2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483079.png)


![Ethyl 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2483087.png)

